molecular formula C19H16N4O3S2 B6500932 N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide CAS No. 887201-02-7

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

Cat. No.: B6500932
CAS No.: 887201-02-7
M. Wt: 412.5 g/mol
InChI Key: YZWDYRFWOPJDCG-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-b][1,3]thiazole . Imidazo[2,1-b][1,3]thiazole derivatives are known for their broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . Without specific information on the compound , it’s difficult to provide a detailed chemical reactions analysis.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their specific structure and the target they interact with . Without specific information, it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with similar compounds can vary widely and depend on many factors . Without specific information, it’s difficult to provide a detailed safety and hazards analysis.

Properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-12-11-27-19-22-17(10-23(12)19)14-3-2-4-15(9-14)21-18(24)13-5-7-16(8-6-13)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWDYRFWOPJDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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